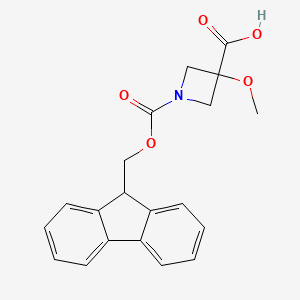

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-25-20(18(22)23)11-21(12-20)19(24)26-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIAOSUJLWPIES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247107-68-0 | |

| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxyazetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidine-3-carboxylic acid, commonly referred to as Fmoc-methoxyazetidine, is a derivative of azetidine that incorporates the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection. This article explores its biological activity, focusing on its applications in medicinal chemistry and enzyme interactions.

- Molecular Formula : C₁₉H₁₇NO₄

- Molecular Weight : 323.34 g/mol

- CAS Number : 374791-02-3

The biological activity of Fmoc-methoxyazetidine is largely attributed to its role as a protecting group in peptide synthesis. The Fmoc group provides stability during the synthesis process and can be selectively removed under basic conditions, allowing for the sequential addition of amino acids. This mechanism is crucial for the formation of peptides and proteins, which are essential for various biological functions.

Peptide Synthesis

Fmoc-methoxyazetidine is extensively used in solid-phase peptide synthesis (SPPS). Its unique structure allows for the formation of cyclic peptides, which can exhibit enhanced biological activity compared to linear peptides. The compound's ability to stabilize reactive intermediates during synthesis makes it a valuable tool in drug development.

Medicinal Chemistry

Research indicates that derivatives of Fmoc-protected compounds exhibit potential as anticancer agents. For instance, studies have shown that modifications to the fluorenyl group can enhance apoptotic activity in cancer cell lines, indicating a promising avenue for therapeutic development .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Fmoc-Proline | Amino Acid | Commonly used in peptide synthesis; provides structural diversity |

| Fmoc-Alanine | Amino Acid | Simpler structure; widely used but less reactive than azetidine derivatives |

Comparación Con Compuestos Similares

Chemical Structure :

- IUPAC Name : 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidine-3-carboxylic acid

- Molecular Formula: C₂₀H₁₉NO₅

- Molecular Weight : 353.38 g/mol .

- Key Features :

- Contains a Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group, widely used in peptide synthesis for amine protection.

- Features a 3-methoxyazetidine ring, a four-membered heterocycle with a methoxy substituent and a carboxylic acid group at the 3-position.

- Applications: Primarily employed in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc-based strategies.

Comparison with Structurally Similar Compounds

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]azetidine-3-carboxylic acid

- Molecular Formula: C₁₉H₁₇NO₄

- Molecular Weight : 335.34 g/mol .

- Structural Differences :

- Lacks the 3-methoxy substituent on the azetidine ring.

- Contains only a carboxylic acid group at the 3-position.

- Lower molecular weight may enhance solubility in polar solvents.

- Safety : Similar GHS classifications (e.g., skin/eye irritation) but lacks specific data on methoxy-related toxicity .

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid

2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid

- Molecular Formula: C₂₂H₂₅NO₆

- Molecular Weight : 399.44 g/mol .

- Structural Differences :

- Features a trioxa-azatridecan backbone instead of an azetidine ring.

- Includes an ester-linked carboxylic acid .

- Functional Implications :

- Extended backbone may enhance solubility in organic solvents but reduce compatibility with SPPS protocols.

- The ester group could introduce hydrolytic instability under basic conditions.

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.